2-Isoquinolin-6-ylpropan-1-ol
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Overview
Description
2-Isoquinolin-6-ylpropan-1-ol is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinoline is a heterocyclic aromatic organic compound, which is structurally related to quinoline The compound this compound features an isoquinoline ring system substituted with a propanol group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isoquinolin-6-ylpropan-1-ol can be achieved through several methods. Another method includes the use of phthalimide as a raw material, which undergoes rearrangement under strong alkaline conditions to yield isoquinoline derivatives .
Industrial Production Methods: Industrial production of isoquinoline derivatives often involves the use of metal catalysts or catalyst-free processes in water to enhance efficiency and reduce environmental impact . Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of ionic liquids have been explored to achieve greener and more sustainable production .
Chemical Reactions Analysis
Types of Reactions: 2-Isoquinolin-6-ylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline carboxylic acids, while reduction can produce isoquinoline alcohols.
Scientific Research Applications
2-Isoquinolin-6-ylpropan-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Isoquinolin-6-ylpropan-1-ol involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA synthesis and bacterial cell death . The compound may also interact with other cellular targets, contributing to its antimicrobial and anticancer activities.
Comparison with Similar Compounds
Quinoline: A structurally related compound with a nitrogen atom at the 1-position of the ring.
Isoquinoline: The parent compound of 2-Isoquinolin-6-ylpropan-1-ol, with a nitrogen atom at the 2-position of the ring.
Quinazoline: Another heterocyclic compound with a fused benzene and pyrimidine ring system.
Uniqueness: this compound is unique due to the presence of the propanol group at the 6-position, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for research and industrial applications .
Properties
IUPAC Name |
2-isoquinolin-6-ylpropan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-9(8-14)10-2-3-12-7-13-5-4-11(12)6-10/h2-7,9,14H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HURDZNNIKCSPFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC2=C(C=C1)C=NC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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